(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
CAS No.:
Cat. No.: VC19803760
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13FN2O |
|---|---|
| Molecular Weight | 220.24 g/mol |
| IUPAC Name | 2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |
| Standard InChI | InChI=1S/C12H13FN2O/c13-8-4-5-9-11(7-8)15-6-2-1-3-10(15)12(16)14-9/h4-5,7,10H,1-3,6H2,(H,14,16) |
| Standard InChI Key | QMKVLKJZNLAHBB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2C(C1)C(=O)NC3=C2C=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a pyridine ring condensed with a partially saturated quinoxaline scaffold. The fluorine atom at position 2 and the tetrahydro-pyrido framework introduce steric and electronic modifications that influence its reactivity and interaction with biological targets. The (S)-configuration at the chiral center further dictates its three-dimensional orientation, which is critical for enantioselective binding in pharmacological contexts .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.24 g/mol |
| CAS Number | Not publicly disclosed |
| Chiral Center | (S)-configuration |
| Research Use Classification | Non-therapeutic, investigational |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves multi-step organic reactions, including cyclization and fluorination steps. While specific protocols remain proprietary, analogous pyridoquinoxaline syntheses often employ:
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Cyclocondensation: Reactions between diamines and diketones to form the quinoxaline core .
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Fluorination Strategies: Electrophilic fluorination agents such as Selectfluor™ to introduce the fluorine substituent.
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Stereoselective Catalysis: Asymmetric hydrogenation or enzymatic resolution to achieve the (S)-enantiomer .
| Target Class | Example Targets | Potential Application |
|---|---|---|
| Neurological Receptors | 5-HT, GABA | Anxiety, epilepsy |
| Viral Enzymes | HIV-1 reverse transcriptase | Antiretroviral therapy |
| Fungal Proteins | CYP51 (Lanosterol demethylase) | Antifungal agents |
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): - and -NMR confirm regiochemistry and stereochemistry, with fluorine coupling observed in -NMR.
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High-Performance Liquid Chromatography (HPLC): Chiral stationary phases resolve enantiomers, ensuring >99% enantiomeric excess for the (S)-form.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns .
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